LMK-235
LMK-235
LMK-235 is a selective histone deacetylase (HDAC) 4 and HDAC5 inhibitor. LMK-235 demonstrates activity against chemoresistant cancer cell lines in an MTT assay for cytotoxicity using human ovarian cancer cell lines A2780 and cisplatin resistant A2780CisR (IC50 = 0.49 and 0.32 μ M respectively).
Brand Name:
Vulcanchem
CAS No.:
1418033-25-6
VCID:
VC0548546
InChI:
InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)
SMILES:
CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C
Molecular Formula:
C15H22N2O4
Molecular Weight:
294.35
LMK-235
CAS No.: 1418033-25-6
Inhibitors
VCID: VC0548546
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1418033-25-6 |
---|---|
Product Name | LMK-235 |
Molecular Formula | C15H22N2O4 |
Molecular Weight | 294.35 |
IUPAC Name | N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide |
Standard InChI | InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19) |
Standard InChIKey | VRYZCEONIWEUAV-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C |
Appearance | White to off-white solid powder |
Description | LMK-235 is a selective histone deacetylase (HDAC) 4 and HDAC5 inhibitor. LMK-235 demonstrates activity against chemoresistant cancer cell lines in an MTT assay for cytotoxicity using human ovarian cancer cell lines A2780 and cisplatin resistant A2780CisR (IC50 = 0.49 and 0.32 μ M respectively). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | LMK235; LMK 235; LMK-235. |
Reference | 1: Hansen FK, Sumanadasa SD, Stenzel K, Duffy S, Meister S, Marek L, Schmetter R, Kuna K, Hamacher A, Mordmüller B, Kassack MU, Winzeler EA, Avery VM, Andrews KT, Kurz T. Discovery of HDAC inhibitors with potent activity against multiple malaria parasite life cycle stages. Eur J Med Chem. 2014 Jul 23;82:204-13. doi: 10.1016/j.ejmech.2014.05.050. Epub 2014 May 22. PubMed PMID: 24904967. 2: Marek L, Hamacher A, Hansen FK, Kuna K, Gohlke H, Kassack MU, Kurz T. Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC5 with improved activity against chemoresistant cancer cells. J Med Chem. 2013 Jan 24;56(2):427-36. doi: 10.1021/jm301254q. Epub 2013 Jan 8. PubMed PMID: 23252603. |
PubChem Compound | 71520717 |
Last Modified | Nov 12 2021 |
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